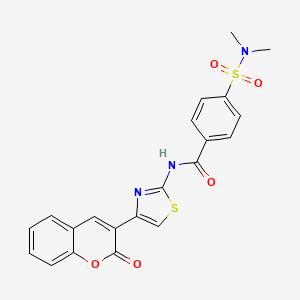

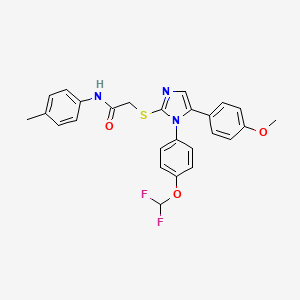

![molecular formula C19H16N2O3S B2920011 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034269-85-5](/img/structure/B2920011.png)

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic compound that contains several functional groups including a carboxamide, a pyridine ring, a thiophene ring, and a dioxine ring .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions such as the Suzuki-Miyaura coupling . This reaction is used to couple boronic acids with organic halides, which could be a possible method for forming the pyridine and thiophene rings in the compound .

Molecular Structure Analysis

The molecular structure of similar compounds shows that the planes of the pyridine and benzene rings are inclined to one another . There is also an intramolecular N—H…O hydrogen bond present forming an S (6) ring motif .

Chemical Reactions Analysis

The compound, due to the presence of the pyridine and thiophene rings, might undergo electrophilic substitution reactions . The carboxamide group could also participate in condensation reactions .

Wissenschaftliche Forschungsanwendungen

Fungicidal Activity

The compound has demonstrated potent fungicidal activity against cucumber downy mildew (CDM, Pseudoperonospora cubensis). Specifically, derivatives of N-(thiophen-2-yl) nicotinamide, synthesized by splicing nitrogen-containing heterocycle nicotinic acid and sulfur-containing heterocycle thiophene, exhibited excellent efficacy. Notably, compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) outperformed commercial fungicides such as diflumetorim and flumorph .

Antibacterial Properties

While further research is needed, preliminary studies suggest that this compound may possess antibacterial properties. Investigating its effects against various bacterial strains could provide valuable insights for drug development .

Crystal Structure Determination

Researchers have also explored the crystal structure of this compound. Crystallographic investigations can reveal valuable information about its three-dimensional arrangement, aiding in understanding its behavior and interactions .

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a unique perspective on intermolecular interactions within the crystal lattice. By studying the surface features, researchers can gain insights into the compound’s packing and potential binding sites .

Synthesis of Novel Derivatives

The compound serves as a starting material for synthesizing novel derivatives. Researchers have explored pyrazole, bipyridine, N-amide derivatives, and Schiff bases derived from it. These derivatives may exhibit diverse properties and applications .

Lead Compound for Optimization

N-(thiophen-2-yl) nicotinamide derivatives represent promising lead compounds. Researchers can further optimize their structures to enhance specific properties, such as bioactivity or pharmacokinetics .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c22-19(17-12-23-15-4-1-2-5-16(15)24-17)21-11-13-7-8-20-14(10-13)18-6-3-9-25-18/h1-10,17H,11-12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKHIORQTCVGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate](/img/structure/B2919932.png)

![N-(2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)prop-2-enamide](/img/structure/B2919933.png)

![N-(4-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2919935.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2919938.png)

![1-(4-methylbenzenesulfonyl)-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-3-carbohydrazide](/img/structure/B2919942.png)

![N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2919944.png)

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2919949.png)